N-(1-cyanocyclopropyl)-3-[(3-fluorophenoxy)methyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyanocyclopropyl)-3-[(3-fluorophenoxy)methyl]benzamide, also known as CPP-F or CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase. GABA is an important neurotransmitter in the brain that plays a key role in regulating neuronal excitability. The inhibition of GABA aminotransferase by CPP-F results in increased levels of GABA in the brain, which has potential therapeutic applications for a range of neurological and psychiatric disorders.
Mecanismo De Acción
N-(1-cyanocyclopropyl)-3-[(3-fluorophenoxy)methyl]benzamide works by inhibiting the enzyme GABA aminotransferase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, N-(1-cyanocyclopropyl)-3-[(3-fluorophenoxy)methyl]benzamide increases the levels of GABA in the brain, which can have a range of effects on neuronal excitability and neurotransmission.
Biochemical and physiological effects:
The biochemical and physiological effects of N-(1-cyanocyclopropyl)-3-[(3-fluorophenoxy)methyl]benzamide are primarily related to its ability to increase GABA levels in the brain. This can lead to increased inhibition of neuronal activity, which can have anxiolytic, anticonvulsant, and sedative effects. Additionally, N-(1-cyanocyclopropyl)-3-[(3-fluorophenoxy)methyl]benzamide has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-(1-cyanocyclopropyl)-3-[(3-fluorophenoxy)methyl]benzamide in lab experiments include its potency and selectivity for GABA aminotransferase, as well as its ability to increase GABA levels in the brain. However, there are also some limitations to using N-(1-cyanocyclopropyl)-3-[(3-fluorophenoxy)methyl]benzamide in lab experiments, including its potential toxicity and the need for careful dosing and administration.
Direcciones Futuras
There are several potential future directions for research on N-(1-cyanocyclopropyl)-3-[(3-fluorophenoxy)methyl]benzamide, including:
1. Further exploration of its therapeutic potential for neurological and psychiatric disorders, including anxiety, depression, and addiction.
2. Investigation of its neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's.
3. Development of new analogs and derivatives of N-(1-cyanocyclopropyl)-3-[(3-fluorophenoxy)methyl]benzamide with improved pharmacokinetic properties and reduced toxicity.
4. Investigation of the long-term effects of N-(1-cyanocyclopropyl)-3-[(3-fluorophenoxy)methyl]benzamide on GABA levels and neuronal excitability in the brain.
5. Exploration of the potential use of N-(1-cyanocyclopropyl)-3-[(3-fluorophenoxy)methyl]benzamide in combination with other drugs for the treatment of neurological and psychiatric disorders.
Métodos De Síntesis
N-(1-cyanocyclopropyl)-3-[(3-fluorophenoxy)methyl]benzamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the use of various reagents and catalysts, including lithium diisopropylamide (LDA), trimethylsilyl cyanide (TMSCN), and palladium on carbon (Pd/C). The final product is obtained in high yield and purity.
Aplicaciones Científicas De Investigación
N-(1-cyanocyclopropyl)-3-[(3-fluorophenoxy)methyl]benzamide has been extensively studied for its potential therapeutic applications in a range of neurological and psychiatric disorders, including epilepsy, anxiety, depression, and addiction. It has been shown to increase GABA levels in the brain, which can have anxiolytic, anticonvulsant, and sedative effects.
Propiedades
IUPAC Name |
N-(1-cyanocyclopropyl)-3-[(3-fluorophenoxy)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O2/c19-15-5-2-6-16(10-15)23-11-13-3-1-4-14(9-13)17(22)21-18(12-20)7-8-18/h1-6,9-10H,7-8,11H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDJSCUGFBISIKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C#N)NC(=O)C2=CC=CC(=C2)COC3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclopropyl)-3-[(3-fluorophenoxy)methyl]benzamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.